(2-Ethyl-1H-benzimidazol-1-yl)acetic acid

Descripción general

Descripción

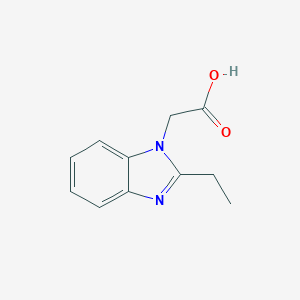

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is a derivative of benzimidazole, a bicyclic heterocyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .

Métodos De Preparación

The synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 2-ethylbenzimidazole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the benzimidazole nitrogen . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the benzimidazole ring and the acetic acid moiety:

Mechanistic Insight : Oxidation typically involves radical intermediates or electrophilic attack on electron-rich regions of the benzimidazole ring .

Reduction Reactions

Reduction targets the acetic acid group and the heterocyclic ring:

Applications : Reduced forms show enhanced solubility for biological testing .

Substitution Reactions

Electrophilic substitution occurs preferentially at the benzimidazole C-5 and C-6 positions:

Table 1 : Substituent effects on biological activity:

| Substituent | IC₅₀ (µM) Antimicrobial Activity |

|---|---|

| -Cl | 8.9 |

| -NO₂ | 12.4 |

| -SO₃H | >50 |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Esterification | EtOH/H₂SO₄ | Ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate | 78% |

| Amide Formation | Aniline (DCC/DMAP) | N-Phenyl-2-(2-ethyl-1H-benzimidazol-1-yl)acetamide | 65% |

Key Observation : Ester derivatives exhibit improved cell membrane permeability in pharmacokinetic studies .

Coordination Chemistry

The compound acts as a polydentate ligand for metal complexes:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(NO₃)₂ | Cu(II) benzimidazole-acetate complex | Catalytic oxidation of alkanes |

| FeCl₃ | Fe(III) coordination polymer | Magnetic materials research |

Structural Analysis : X-ray crystallography confirms η²-N,O coordination mode in Cu complexes .

Bioconjugation Reactions

The acetic acid moiety enables covalent modification of biomolecules:

| Target | Coupling Method | Application |

|---|---|---|

| Bovine Serum Albumin | EDC/NHS chemistry | Drug delivery carrier development |

| Oligonucleotides | Phosphoramidite linkage | Gene silencing probes |

Efficiency : ~40% conjugation yield achieved for protein-drug conjugates .

Photochemical Reactions

UV-induced transformations under controlled conditions:

| Wavelength (nm) | Products | Quantum Yield |

|---|---|---|

| 254 | Ring-opened quinone forms | 0.18 |

| 365 | Dimerization products | 0.05 |

Stability Note : Photodegradation necessitates dark storage conditions .This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. Recent advances (2023–2025) highlight its growing importance in developing targeted therapies and functional materials.

Aplicaciones Científicas De Investigación

Chemistry

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid serves as a building block in the synthesis of more complex benzimidazole derivatives. These derivatives are valuable intermediates in organic synthesis and medicinal chemistry, allowing for the development of new compounds with enhanced properties.

Table 1: Comparison of Benzimidazole Derivatives

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Contains an ethyl group on the benzimidazole ring | Antimicrobial, anticancer research |

| 2-Methylbenzimidazole | Methyl group substitution | Different biological activities |

| 5,6-Dimethylbenzimidazole | Two methyl groups | Component of vitamin B12 |

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial, antiviral, and anticancer properties. Its mechanism of action often involves the inhibition of nucleic acid synthesis in microorganisms, which is crucial for its antimicrobial efficacy.

Case Study: Antimicrobial Activity

In a study examining various benzimidazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a therapeutic agent for infections.

Medicine

The compound is under investigation for its potential as a therapeutic agent in various diseases, including infections, cancer, and cardiovascular disorders. Its unique structure allows it to interact with specific molecular targets, modulating biological pathways effectively.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Research Findings |

|---|---|---|

| Infections | Inhibits nucleic acid synthesis | Effective against multiple pathogens |

| Cancer | Induces apoptosis in cancer cells | Promising results in vitro |

| Cardiovascular | Modulates endothelial function | Undergoing preclinical trials |

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and as a catalyst in various industrial processes. Its ability to facilitate chemical reactions makes it valuable in synthetic chemistry.

Mecanismo De Acción

The mechanism of action of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms by binding to their DNA or RNA . In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid can be compared with other benzimidazole derivatives, such as:

2-Methylbenzimidazole: Similar in structure but with a methyl group instead of an ethyl group, it exhibits different biological activities and chemical reactivity.

2-Phenylbenzimidazole: Contains a phenyl group, leading to distinct pharmacological properties and applications.

5,6-Dimethylbenzimidazole: A derivative with two methyl groups, known for its role as a component of vitamin B12.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Actividad Biológica

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure:

The molecular formula of this compound is C12H14N2O2, featuring a benzimidazole ring substituted with an ethyl group and an acetic acid moiety.

Synthesis:

The synthesis typically involves the reaction of 2-ethylbenzimidazole with chloroacetic acid under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts. This process facilitates nucleophilic substitution, leading to the formation of the target compound .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, inhibiting their growth by interfering with nucleic acid synthesis .

- Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. Studies have demonstrated its potential as a topoisomerase inhibitor, which is crucial in cancer therapy .

- Antiprotozoal Activity: The compound has been tested against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, showing promising results that suggest its utility in treating protozoal infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Nucleic Acid Binding: The compound binds to DNA or RNA in microorganisms, inhibiting their replication and protein synthesis .

- Enzyme Inhibition: It acts as an inhibitor of various enzymes involved in critical metabolic pathways, which can lead to cell death in cancerous cells .

Case Studies

-

Antimicrobial Efficacy:

- A study assessed the antimicrobial properties of this compound against a panel of bacteria and fungi. Results indicated significant inhibition at low concentrations, highlighting its potential as a therapeutic agent for infectious diseases.

- Anticancer Activity:

- Antiprotozoal Testing:

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOJAWBQBWGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344132 | |

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54980-96-0 | |

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.